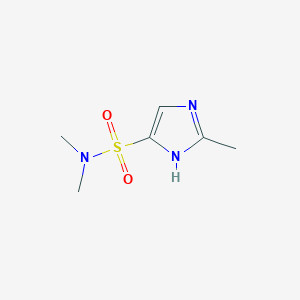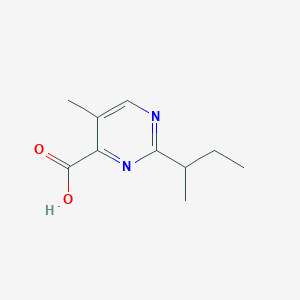
2-(Butan-2-yl)-5-methylpyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Butan-2-yl)-5-methylpyrimidine-4-carboxylic acid is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butan-2-yl)-5-methylpyrimidine-4-carboxylic acid typically involves the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions. One common method involves the reaction of 2-butanone with 5-methylpyrimidine-4-carboxylic acid in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Butan-2-yl)-5-methylpyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Butan-2-yl)-5-methylpyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Butan-2-yl)-5-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Butan-2-yl)-5-methylpyrimidine: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
5-Methylpyrimidine-4-carboxylic acid: Lacks the butan-2-yl group, affecting its hydrophobicity and interaction with biological targets.
2-(Butan-2-yl)pyrimidine-4-carboxylic acid: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
2-(Butan-2-yl)-5-methylpyrimidine-4-carboxylic acid is unique due to the presence of both the butan-2-yl and carboxylic acid groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-butan-2-yl-5-methylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-4-6(2)9-11-5-7(3)8(12-9)10(13)14/h5-6H,4H2,1-3H3,(H,13,14) |
InChI Key |
STRNPMUVTANDMW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=NC=C(C(=N1)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


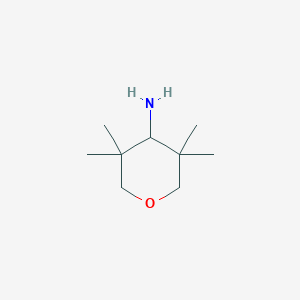
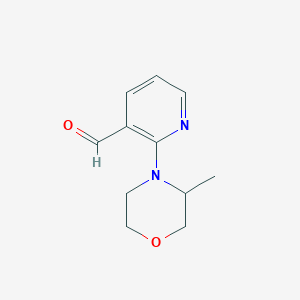
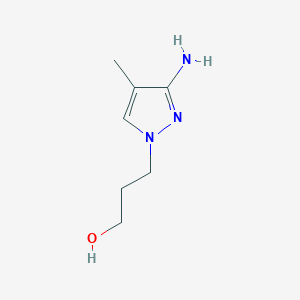
![2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde](/img/structure/B13160865.png)

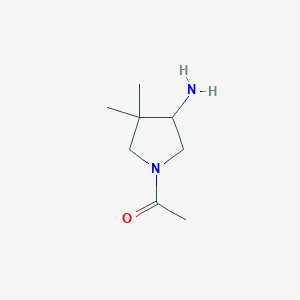
![2-[2,5-Bis(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B13160887.png)
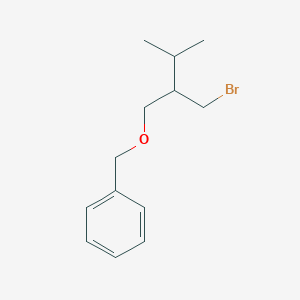
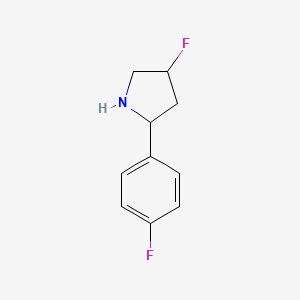
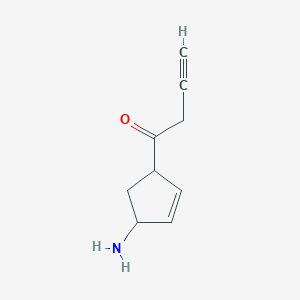
![1-benzyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate](/img/structure/B13160916.png)
![2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B13160918.png)
![5-[Cyclobutyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbaldehyde](/img/structure/B13160923.png)
